molecular formula C13H20N2O2 B13350250 3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

Cat. No.: B13350250
M. Wt: 236.31 g/mol
InChI Key: JLKVQTVNBMNASZ-UHFFFAOYSA-N
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Description

3-(9-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is a complex organic compound belonging to the class of benzoxazepine derivatives. This compound features a unique structure that includes a methoxy group, a dihydrobenzo[f][1,4]oxazepine core, and a propan-1-amine side chain. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxazepine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(9-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazepine ring can be reduced to form dihydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(9-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, benzoxazepine derivatives have been shown to interact with neurotransmitter receptors and ion channels, modulating neuronal activity and exerting anticonvulsant effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine stands out due to its unique combination of a methoxy group, a dihydrobenzo[f][1,4]oxazepine core, and a propan-1-amine side chain. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine

InChI

InChI=1S/C13H20N2O2/c1-16-12-5-2-4-11-10-15(7-3-6-14)8-9-17-13(11)12/h2,4-5H,3,6-10,14H2,1H3

InChI Key

JLKVQTVNBMNASZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCCN(C2)CCCN

Origin of Product

United States

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